Cerium(III) Chloride, Anhydrous

説明

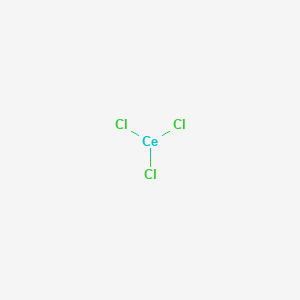

Cerium(III) chloride, anhydrous (CeCl₃), is a hygroscopic, white crystalline solid with the molecular formula CeCl₃ and a molecular weight of 246.47 g/mol . It is synthesized by dehydrating cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under controlled conditions, typically via heating to 140–150°C under reduced pressure (0.1–0.2 mm Hg) . The anhydrous form is highly reactive and must be stored in an inert atmosphere to prevent moisture absorption .

科学的研究の応用

Catalysis

Role as a Catalyst

Cerium(III) chloride serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity. It is particularly effective in:

- Oxidation Reactions : CeCl3 facilitates the oxidation of alcohols to carbonyl compounds.

- Reduction Reactions : It is utilized in the reduction of nitro compounds to amines, showcasing its dual functionality in redox processes .

Case Study: Photocatalytic Applications

Research has demonstrated that cerium(III) chloride complexes can effectively promote C-C bond cleavage and amination reactions under photocatalytic conditions. This application is crucial for organic synthesis, where selective transformations are often required .

Materials Science

Synthesis of Cerium Compounds

CeCl3 is a precursor for synthesizing other cerium compounds, such as cerium oxides (CeO2), which are vital in various applications, including catalysis and as polishing agents.

Optical Materials

In materials science, cerium(III) chloride is used to produce optical materials. Its incorporation into glass and ceramics can significantly influence their optical properties, making it valuable for applications in optics and photonics .

Electronics

Semiconductor Manufacturing

Cerium(III) chloride plays a role in the electronics industry by aiding in the preparation of semiconductor materials. It is involved in processes that create thin films and other components essential for electronic devices.

Photoelectric Applications

CeCl3 is also utilized in developing materials with specific photoelectric properties, enhancing the efficiency of devices such as solar cells .

Environmental Applications

Pollutant Removal

One of the promising applications of cerium(III) chloride is its potential use in environmental remediation. Studies indicate that it can effectively remove pollutants from water and air due to its catalytic properties, facilitating the degradation of organic contaminants .

Water Treatment

Cerium(III) chloride acts as a coagulant or flocculant in water treatment processes. Its ability to aggregate impurities improves water quality significantly, making it an essential component in environmental engineering .

作用機序

Cerium trichloride acts primarily as a Lewis acid, facilitating various chemical transformations by accepting electron pairs. In the Luche reduction, for example, cerium trichloride activates methanol, leading to the formation of selective reducing agents . This property is crucial in organic synthesis, where it imparts high regio- and chemoselectivity .

類似化合物との比較

Key Properties:

- Melting Point : 1727°C

- Solubility: Soluble in water, ethanol, and tetrahydrofuran (THF); insoluble in ether and benzene .

- Applications :

- Catalysis : Acts as a Lewis acid in organic synthesis, enhancing reactions like Friedel-Crafts alkylation and Grignard reagent additions .

- Materials Science : Used in ceramics, catalyst supports, and optical materials .

- Biomedical : Exhibits bacteriostatic effects, though less commonly used than cerium(III) nitrate in burn treatments .

Solubility and Chemical Reactivity

Cerium(III) chloride exhibits distinct solubility and reactivity compared to other cerium salts and lanthanide chlorides (Table 1):

Key Findings :

- CeCl₃ is more soluble than Ce(IV) hydroxide and phosphate but less soluble than Ce(NO₃)₃ .

- Anhydrous CeCl₃ outperforms hydrated forms in catalytic applications due to its moisture-free structure .

- CeF₃ nanoparticles show superior antioxidant activity compared to CeCl₃, making them preferable in biomedical applications .

Thermal Stability and Purity

Anhydrous CeCl₃ has exceptional thermal stability (melting point >1700°C), surpassing LaCl₃ (858°C) and NdCl₃ (784°C) . Its purity is critical for catalytic performance, with commercial grades achieving >99.5% CeCl₃ and minimal impurities (e.g., Fe₂O₃ <0.005%) .

Catalytic Performance

For example:

生物活性

Cerium(III) chloride (CeCl₃), particularly in its anhydrous form, has garnered attention in various fields due to its unique biological activities and applications. This article explores the biological activity of anhydrous cerium(III) chloride, focusing on its mechanisms, effects on biological systems, and relevant case studies.

Cerium(III) chloride is a white hygroscopic salt that is highly soluble in water and organic solvents such as ethanol and acetone. The anhydrous form can be prepared by heating the heptahydrate (CeCl₃·7H₂O) under vacuum or with thionyl chloride, ensuring minimal hydrolysis during the process .

Biological Applications

1. Catalytic Activity in Organic Synthesis

Anhydrous cerium(III) chloride is widely used as a catalyst in organic reactions, specifically in the activation of carbonyl compounds. It facilitates reactions such as:

- Luche Reduction : Where CeCl₃·7H₂O is combined with sodium borohydride to selectively reduce α,β-unsaturated carbonyl compounds .

- Friedel-Crafts Reactions : Acting as a Lewis acid to promote alkylation reactions .

The efficiency of these reactions often depends on the drying procedure of CeCl₃, which affects its catalytic activity significantly. Properly dried CeCl₃ enhances the efficiency of addition reactions between organometallic reagents and ketones or nitriles .

2. Effects on Cellular Mechanisms

Research has demonstrated that cerium(III) chloride can influence cellular processes:

- Neuroprotective Effects : Studies indicate that cerium compounds may have neuroprotective properties, potentially mitigating oxidative stress in neuronal cells. For instance, cerium chloride has been shown to reduce apoptosis in hippocampal neurons exposed to harmful stimuli .

- Antioxidant Activity : Cerium ions can act as antioxidants, scavenging free radicals and thus protecting cells from oxidative damage. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.

Neurotoxicity and Apoptosis

A study investigated the effects of cerium chloride on hippocampal apoptosis induced by intragastric administration in mice. The results indicated that cerium chloride could modulate apoptotic pathways, potentially offering therapeutic benefits against cognitive impairments linked to oxidative stress .

Dentine Erosion Resistance

In dental research, cerium chloride was applied to human dentine samples to assess its impact on acid resistance during erosion. The findings suggested that treatment with cerium chloride significantly improved the calcium release profile, indicating enhanced resistance to acid erosion compared to untreated controls .

Summary of Findings

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing anhydrous CeCl₃, and how does the drying process influence its reactivity?

Anhydrous CeCl₃ can be prepared via three primary routes: (1) Gradual dehydration of CeCl₃·7H₂O under vacuum at 140°C, though this risks partial hydrolysis to CeOCl; (2) Heating the hydrate with ammonium chloride (NH₄Cl) at 400°C under vacuum to minimize oxide formation; (3) Reaction of cerium metal with HCl gas. The drying method significantly impacts catalytic activity: insufficient dehydration reduces Lewis acidity, while excessive heating degrades crystallinity, affecting reaction yields in organometallic syntheses .

Q. How should anhydrous CeCl₃ be stored to maintain its hygroscopic stability?

Store under inert gas (argon or nitrogen) in tightly sealed containers at ≤15°C. Prolonged exposure to moisture forms hydrated species (e.g., CeCl₃·nH₂O), which alter solubility and reactivity. Pre-drying glassware at 120°C and using gloveboxes for handling are recommended .

Q. What spectroscopic techniques are critical for characterizing anhydrous CeCl₃ purity?

Use X-ray diffraction (XRD) to confirm the absence of CeOCl impurities. Thermogravimetric analysis (TGA) verifies water content (<0.5% w/w). FTIR spectra should lack O-H stretches (~3400 cm⁻¹), and inductively coupled plasma mass spectrometry (ICP-MS) ensures stoichiometric Ce:Cl ratios (1:3) .

Advanced Research Questions

Q. How does CeCl₃ act as a Lewis acid catalyst in Grignard reactions, and what mechanisms suppress abnormal 1,4-additions?

CeCl₃ coordinates with carbonyl oxygen, polarizing the C=O bond and directing nucleophilic attack to the carbonyl carbon (1,2-addition). It stabilizes the intermediate alkoxide via Ce³⁺–O interactions, preventing enolate formation and subsequent 1,4-addition. This is critical in ketone/aldehyde reactions with bulky Grignard reagents .

Q. What strategies resolve contradictory data on CeCl₃’s catalytic efficiency in Friedel-Crafts alkylation?

Discrepancies arise from residual moisture or CeOCl impurities. Optimize by: (1) Pre-activating CeCl₃ at 200°C under vacuum; (2) Using stoichiometric CeCl₃ (1.1–1.3 eq.) to compensate for partial deactivation; (3) Pairing with co-catalysts like NaI to enhance electrophilicity. Monitor reaction progress via NMR or GC-MS .

Q. How does CeCl₃ enhance stereoselectivity in Peterson olefination of enolizable carbonyl compounds?

CeCl₃ stabilizes the transition state by chelating both the carbonyl and silyl enolate, enforcing a syn-elimination pathway. This increases Z-alkene selectivity (up to 85%) compared to non-catalyzed reactions. Control experiments show that Ce³⁺’s ionic radius (1.01 Å) is optimal for chelation without steric hindrance .

Q. What are the implications of CeCl₃’s redox activity in cerium-mediated C–C coupling reactions?

Ce³⁺ can undergo reversible oxidation to Ce⁴⁺, enabling single-electron transfer (SET) mechanisms. In cross-couplings (e.g., Ullmann-type), CeCl₃ acts as a redox mediator, reducing Cu(II) to Cu(I) and accelerating oxidative addition. This is critical in aryl halide couplings but requires strict anhydrous conditions to prevent Ce⁴⁺ hydrolysis .

Q. Key Research Considerations

- Contamination Control : Trace CeOCl (≥0.5%) reduces catalytic activity by 30–40%. Use XRD to detect impurities .

- Reaction Solvents : Anhydrous THF or CH₂Cl₂ are optimal. Avoid protic solvents (e.g., MeOH) to prevent Ce³⁺ hydrolysis .

- Safety : CeCl₃ causes severe skin/eye irritation (H315/H319). Use PPE and fume hoods during handling .

準備方法

Dehydration of Cerium(III) Chloride Hydrates

The most common route to anhydrous CeCl₃ involves dehydrating its hydrates, typically CeCl₃·7H₂O. However, direct heating risks hydrolysis, necessitating optimized conditions.

Vacuum Thermal Dehydration

Gradual heating under vacuum is a foundational method. The heptahydrate is heated to 140°C under reduced pressure (0.1–0.2 mm Hg) to remove water without significant hydrolysis . Prolonged heating at 140–150°C yields a partially hydrated form (CeCl₃·H₂O), which further dehydrates at 400°C under high vacuum . This method, while effective for small-scale laboratory use, often leaves traces of CeOCl (1–3%) .

Ammonium Chloride-Assisted Dehydration

To suppress hydrolysis, ammonium chloride (NH₄Cl) is added as a dehydrating agent. The Chinese patent CN100357183C details mixing CeCl₃·7H₂O with NH₄Cl in molar ratios of 1:0.1–1:7, followed by heating at 120–370°C under 0.05–0.095 MPa vacuum . NH₄Cl reacts with water, forming NH₃ and HCl, which volatilize, leaving anhydrous CeCl₃. This method achieves <2% water content and <1% CeOCl .

Table 1: NH₄Cl-Assisted Dehydration Conditions and Outcomes

| NH₄Cl:CeCl₃ Ratio | Temperature (°C) | Vacuum (MPa) | Water Content (%) | CeOCl (%) |

|---|---|---|---|---|

| 1:0.2 | 370 | 0.085 | <2.0 | <1.0 |

| 1:1.0 | 300 | 0.080 | <2.0 | <1.0 |

| 1:3.0 | 320 | 0.072 | <2.0 | <1.0 |

| 1:7.0 | 350 | 0.080 | <2.0 | <1.0 |

Thionyl Chloride (SOCl₂) Method

Thionyl chloride reacts with CeCl₃·7H₂O, converting water to gaseous byproducts (SO₂ and HCl). Excess SOCl₂ is refluxed with the hydrate for 3 hours, yielding anhydrous CeCl₃ with minimal oxychloride formation . This method is efficient for high-purity batches but requires handling toxic SOCl₂.

Direct Synthesis from Cerium Metal

An alternative route bypasses hydrates by reacting cerium metal with hydrogen chloride (HCl). Metallic cerium is heated with dry HCl gas at 300–400°C, producing CeCl₃ and H₂ gas . This method avoids hydration but demands ultrapure cerium and controlled HCl flow to prevent oxide formation.

High-Temperature Sublimation

Purification of anhydrous CeCl₃ is achieved via sublimation at 800–900°C under high vacuum (10⁻⁵–10⁻⁶ Torr) . Sublimation separates CeCl₃ from non-volatile impurities like CeOCl, yielding crystals with >99% purity. However, this energy-intensive process is limited to specialized applications requiring ultrahigh purity.

Industrial-Scale Processes

Fluidized Bed Dehydration

The US patent US20110014107A1 describes a continuous fluidized bed system where CeCl₃·7H₂O is dehydrated under dry HCl or inert gas at 200–400°C . This method scales efficiently, producing anhydrous CeCl₃ with <1% hydrolysis products, suitable for electrochemical applications .

Closed-System Vacuum Dehydration

Industrial variants of the NH₄Cl method use sealed reactors to maintain vacuum (0.05–0.095 MPa) and prevent atmospheric moisture . Large batches (5 kg) are dehydrated at 300–370°C, with real-time monitoring of CeO₂ content to determine endpoint .

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Preparation Methods

| Method | Purity (%) | Scalability | Energy Cost | Key Limitations |

|---|---|---|---|---|

| Vacuum Thermal | 95–97 | Low | Moderate | Residual CeOCl (1–3%) |

| NH₄Cl-Assisted | 98–99 | High | Low | Requires NH₄Cl recycling |

| SOCl₂ Reaction | >99 | Medium | High | Toxic byproducts |

| Metal-HCl Reaction | 99+ | Medium | High | Requires ultrapure Ce metal |

| Sublimation | >99.9 | Low | Very High | Equipment complexity |

Mitigating Hydrolysis During Preparation

Hydrolysis remains the primary challenge, forming CeOCl via:

Strategies to minimize hydrolysis include:

特性

IUPAC Name |

trichlorocerium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.3ClH/h;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLVYHXQOHJDJL-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ce](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeCl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16651-27-7 (hexahydrate), 18618-55-8 (heptahydrate), 63938-95-4 (octahydrate) | |

| Record name | Cerous chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

246.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Fine powder, soluble in water; Heptahydrate: Colorless to yellow deliquescent crystals; [Merck Index] | |

| Record name | Cerium chloride (CeCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerous chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2090 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7790-86-5 | |

| Record name | Cerium trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerous chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerous chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cerium chloride (CeCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。